molecular formula C24H41NO3 B608495 LCAHA CAS No. 117094-40-3

LCAHA

Cat. No. B608495
CAS RN: 117094-40-3
M. Wt: 391.596
InChI Key: WZXAGWREMCSWMF-YPLGJCPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCAHA (LCA hydroxyamide) is a deubiquitinase USP2a inhibitor . It has IC50s of 9.7 μM and 3.7μM in Ub-AMC Assay and Di-Ub Assay, respectively . LCAHA destabilizes Cyclin D1 and induces G0/G1 arrest by inhibiting deubiquitinase USP2a .


Molecular Structure Analysis

The molecular formula of LCAHA is C24H41NO3 . It has a molecular weight of 391.59 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

LCAHA is a solid compound . It has a solubility of 45 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Optimization in Engineering Applications

LCAHA, a multi-strategy boosted hybrid artificial hummingbird algorithm, has shown competitive performance in developing optimization concerns . It’s particularly useful in engineering applications where there’s a need for balance between exploration and utilization abilities .

Initialization with Sinusoidal Chaotic Map Strategy

LCAHA uses a sinusoidal chaotic map strategy for initialization to obtain a population with better ergodicity . This enhances the diversity of the population and controls premature convergence .

Lévy Flight Strategy

The introduction of the Lévy flight in LCAHA can boost the diversity of the population, control premature convergence, and boost the stability of the population . This strategy is particularly useful in optimization problems where a diverse solution space is beneficial .

Cross and Update Foraging Strategy

LCAHA introduces two new strategies: cross foraging and update foraging . These strategies enhance the exploration and developmental capabilities of the algorithm, making it more effective in finding optimal solutions .

Performance Testing

The performance of LCAHA has been examined on various classical test suites and engineering optimization cases . The numerical experimental results show that LCAHA provides very promising numerical results in solving challenging optimization problems .

Spacecraft Trajectory Optimization

LCAHA has been applied to two spacecraft trajectory optimization cases . The experimental results demonstrate the applicability and potential of LCAHA in solving practical applications .

Safety and Hazards

LCAHA is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken . It’s important to handle LCAHA with appropriate safety measures to prevent accidental exposure .

properties

CAS RN

117094-40-3

Product Name

LCAHA

Molecular Formula

C24H41NO3

Molecular Weight

391.596

IUPAC Name

Lithocholic acid hydroxyamide

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WZXAGWREMCSWMF-YPLGJCPNSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LCAHA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How has the LCAHa malate dehydrogenase (MalDH) evolved differently in the three Halobacteria orders?

A: Since the LCAHa MalDH, various evolutionary processes have shaped the MalDH enzymes in the Halobacteriales, Haloferacales, and Natrialbales orders. These processes include amino acid replacements, gene duplications, gene losses, and even horizontal gene transfers. These events have resulted in significant variations in the enzymes' solubility, stability, and catalytic properties, reflecting adaptations to the diverse environments inhabited by these halophilic archaeal orders [, ].

Q2: What insights do resurrected ancestral MalDHs provide into halophilic protein adaptation?

A: By resurrecting nine ancestral MalDHs, including the LCAHa, researchers could compare their biochemical properties to those of modern halobacterial MalDHs [, ]. This comparison unveiled a potential stability trade-off: as these enzymes adapted to new, diverse environments, they might have gained new properties at the cost of decreased stability in other conditions. This finding suggests a dynamic interplay between stability and functional diversification during the evolution of halophilic proteins in Archaea.

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